
Rupatadine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rupatadine-d4 is a deuterated form of rupatadine, a second-generation antihistamine and platelet-activating factor antagonist. Rupatadine is primarily used to treat allergic rhinitis and chronic urticaria. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of rupatadine due to its stability and resistance to metabolic degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rupatadine involves several steps, including the reduction of a precursor compound using sodium borohydride and boron trifluoride diethyl etherate, followed by hydrolysis and alkalization. The organic phase is then extracted and refined to obtain crystalline rupatadine . Another method involves the N-alkylation of desloratadine in a biphasic solvent system using aqueous alkali and an organic solvent .
Industrial Production Methods
Industrial production of rupatadine typically follows the synthetic routes mentioned above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often obtained as a crystalline solid, which is stable and easy to store and transport .
化学反応の分析
Types of Reactions
Rupatadine undergoes several types of chemical reactions, including:
Oxidation: Primarily mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Less common but can occur under specific conditions.
Substitution: Involves the replacement of functional groups, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Typically involves cytochrome P450 enzymes in the liver.
Reduction: Sodium borohydride and boron trifluoride diethyl etherate are commonly used.
Substitution: Various organic solvents and catalysts can be employed depending on the desired product.
Major Products
The major products formed from these reactions include hydroxylated metabolites such as desloratadine and its derivatives .
科学的研究の応用
Rupatadine-d4 has several scientific research applications:
Chemistry: Used to study the stability and reactivity of deuterated compounds.
Biology: Helps in understanding the metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to evaluate the drug’s absorption, distribution, metabolism, and excretion.
Industry: Employed in the development of more stable and effective antihistamine formulations
作用機序
Rupatadine-d4 exerts its effects by acting as a dual antagonist of histamine H1 receptors and platelet-activating factor receptors. During an allergic response, mast cells release histamine and other substances that bind to H1 receptors, causing symptoms like nasal blockage, itching, and swelling. This compound blocks these receptors, preventing histamine from exerting its effects. Additionally, it inhibits platelet-activating factor, reducing vascular leakage and inflammation .
類似化合物との比較
Similar Compounds
Loratadine: Another second-generation antihistamine with similar H1 receptor antagonist activity.
Desloratadine: A metabolite of loratadine with enhanced efficacy.
Terfenadine: An older antihistamine with similar receptor affinity but more side effects
Uniqueness
Rupatadine-d4 is unique due to its dual action as both an H1 receptor antagonist and a platelet-activating factor antagonist. This dual action provides more comprehensive relief from allergic symptoms compared to other antihistamines that only target H1 receptors .
特性
分子式 |
C26H26ClN3 |
|---|---|
分子量 |
420.0 g/mol |
IUPAC名 |
13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3/i11D2,12D2 |
InChIキー |
WUZYKBABMWJHDL-AREBVXNXSA-N |
異性体SMILES |
[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H] |
正規SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


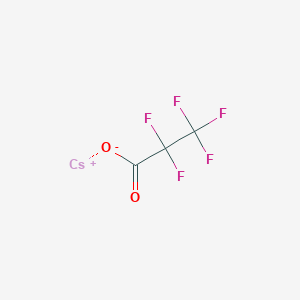
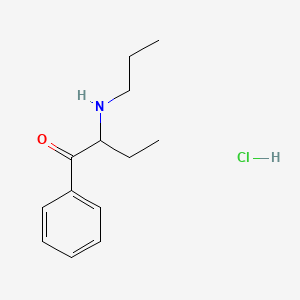
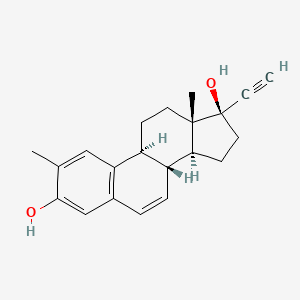

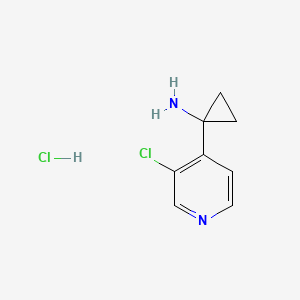
![2-[(9h-Fluoren-9-ylmethoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic Acid](/img/structure/B13433775.png)
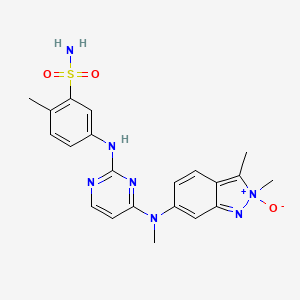
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13433788.png)

![2,4a,5,6,7,7a-Hexahydro-1H-cyclopenta[d]pyridazine](/img/structure/B13433803.png)
![[1-[Dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B13433805.png)
![N-cycloheptyl-1-[4-ethyl-3-methyl-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine](/img/structure/B13433815.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13433829.png)
